Cas no 504-97-2 ((2E,6Z,8E,10E)-N-(2-methylpropyl)dodeca-2,6,8,10-tetraenamide)

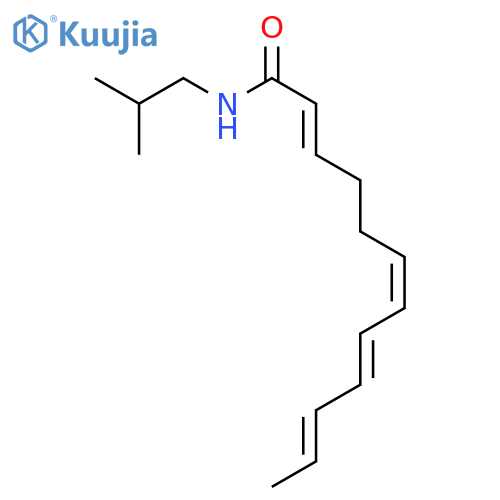

504-97-2 structure

商品名:(2E,6Z,8E,10E)-N-(2-methylpropyl)dodeca-2,6,8,10-tetraenamide

(2E,6Z,8E,10E)-N-(2-methylpropyl)dodeca-2,6,8,10-tetraenamide 化学的及び物理的性質

名前と識別子

-

- 2,6,8,10-Dodecatetraenamide,N-(2-methylpropyl)-, (2E,6Z,8E,10E)-

- (2E,6Z,8E,10E)-N-(2-methylpropyl)dodeca-2,6,8,10-tetraenamide

- N-Isobutyl-trans-2,cis-6,trans-8,trans-10-dodecatetraenamide

- Neoherculin

- Neoherculine

- Sanshool

- alpha-Sanshooel

- alpha-Sanshool

- CS-0022798

- CHEBI:80920

- 2E,6Z,8E,10E-Dodecatetraenoic acid N-(2-methylpropyl)amide

- Q2839529

- AKOS040744365

- 504-97-2

- Echinaceine

- C17091

- 2,6,8,10-Dodecatetraenamide, N-(2-methylpropyl)-, (E,E,Z,E)-

- EN300-21953183

- UNII-YB7LBG97PX

- (E,E,Z,E)-N-(2-Methylpropyl)-2,6,8,10-dodecatetraenamide

- 2,6,8,10-Dodecatetraenamide, N-(2-methylpropyl)-, (2E,6Z,8E,10E)-

- HY-N2527

- YB7LBG97PX

- N-(2-Methylpropyl)-2E,6Z,8E,10E-dodecatetraenamide

- (2E,6Z,8E,10E)-N-(2-Methylpropyl)-2,6,8,10-dodecatetraenamide

- Echinacein

- SCHEMBL1030320

- DTXSID601319143

- (2E,6Z,8E,10Z)-N-(2-methylpropyl)dodeca-2,6,8,10-tetraenamide

- N-Isobutyl-2,6,8,10-dodecatetraenamide

- CHEBI:173761

- a-Sanshool

- DA-67399

-

- MDL: MFCD22380929

- インチ: InChI=1S/C16H25NO/c1-4-5-6-7-8-9-10-11-12-13-16(18)17-14-15(2)3/h4-9,12-13,15H,10-11,14H2,1-3H3,(H,17,18)/b5-4+,7-6+,9-8-,13-12+

- InChIKey: SBXYHCVXUCYYJT-UEOYEZOQSA-N

- ほほえんだ: CC=CC=CC=CCCC=CC(=O)NCC(C)C

計算された属性

- せいみつぶんしりょう: 247.19375

- どういたいしつりょう: 247.194

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 18

- 回転可能化学結合数: 8

- 複雑さ: 322

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 4

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.1A^2

- 疎水性パラメータ計算基準値(XlogP): 4.2

じっけんとくせい

- 密度みつど: 0.904±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 70 ºC

- ふってん: 423.5°Cat760mmHg

- フラッシュポイント: 259.3°C

- 屈折率: 1.496

- ようかいど: ほとんど溶けない(0.072 g/l)(25ºC)、

- PSA: 29.1

(2E,6Z,8E,10E)-N-(2-methylpropyl)dodeca-2,6,8,10-tetraenamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-21953183-0.05g |

(2E,6Z,8E,10E)-N-(2-methylpropyl)dodeca-2,6,8,10-tetraenamide |

504-97-2 | 0.05g |

$101.0 | 2023-09-16 | ||

| A2B Chem LLC | AB52616-10g |

(2E,6Z,8E,10E)-N-(2-Methylpropyl)-2,6,8,10-dodecatetraenamide |

504-97-2 | 97% | 10g |

$353.00 | 2024-04-19 | |

| A2B Chem LLC | AB52616-5g |

(2E,6Z,8E,10E)-N-(2-Methylpropyl)-2,6,8,10-dodecatetraenamide |

504-97-2 | 97% | 5g |

$242.00 | 2024-04-19 |

(2E,6Z,8E,10E)-N-(2-methylpropyl)dodeca-2,6,8,10-tetraenamide 関連文献

-

Yuming You,Ting Ren,Shiqi Zhang,Gerald Gasper Shirima,YaJiao Cheng,Xiong Liu Food Funct. 2015 6 3144

-

Jason J. Chruma,Douglas J. Cullen,Lydia Bowman,Patrick H. Toy Nat. Prod. Rep. 2018 35 54

-

Yuanlong Chi,Yanglong Deng,Shenghui Pu,Yao Ren,Zhifeng Zhao,Qiang He RSC Adv. 2021 11 4547

-

Tatsunosuke Tomita,Yasuhiro Kawano,Masahiro Kassai,Hiroyuki Onda,Yoshihiro Nakajima,Koyomi Miyazaki Food Funct. 2022 13 9407

-

Mengmeng Zhang,Mingguo Xie,Daneng Wei,Li Wang,Meibian Hu,Qing Zhang,Zuxin He,Wei Peng,Chunjie Wu Food Funct. 2019 10 7315

504-97-2 ((2E,6Z,8E,10E)-N-(2-methylpropyl)dodeca-2,6,8,10-tetraenamide) 関連製品

- 25394-57-4(Spilanthol A mixture of (2E, 6Z, 8E) >80%; (2E, 6E, 8E); and (2E, 6Z, 8Z))

- 18836-52-7(Pellitorine)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:504-97-2)Sanshool

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ